molecular formula C16H10ClN3 B3051149 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile CAS No. 31407-27-9

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile

Cat. No.: B3051149
CAS No.: 31407-27-9
M. Wt: 279.72 g/mol
InChI Key: UBEKCEMXDFJEDN-UHFFFAOYSA-N
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Description

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile (CAS: 31407-27-9) is a quinoline-based heterocyclic compound characterized by a chloro substituent at position 6, an amino group at position 2, and a phenyl ring at position 2. This compound is primarily utilized in pharmaceutical research as a precursor or intermediate in the synthesis of bioactive molecules, particularly those targeting kinase inhibition or antimicrobial activity . Its structural rigidity and electronic properties make it a versatile scaffold for medicinal chemistry applications.

Properties

IUPAC Name

2-amino-6-chloro-4-phenylquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-11-6-7-14-12(8-11)15(10-4-2-1-3-5-10)13(9-18)16(19)20-14/h1-8H,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEKCEMXDFJEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20296347
Record name 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31407-27-9
Record name NSC108905
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-chloro-4-phenylquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20296347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile typically involves the reaction of 2-chloro-4-phenylquinoline-3-carbonitrile with ammonia or an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the product. The compound is then purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis or medicinal chemistry.

Scientific Research Applications

1.1. Antidiabetic Properties

Research indicates that 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile exhibits potential as a therapeutic agent for diabetes management. It is particularly effective in treating non-insulin-dependent diabetes mellitus (NIDDM) by enhancing the action of incretin hormones, which are normally inactivated by Dipeptidyl Peptidase IV (DPP-IV) . This mechanism can improve glycemic control and reduce complications associated with diabetes.

1.2. Gastrointestinal Disorders

The compound has shown promise in the treatment of gastrointestinal diseases, including inflammatory bowel diseases such as Crohn's disease and ulcerative colitis. Its ability to modulate immune responses and reduce inflammation makes it a candidate for further clinical investigation in these areas .

1.3. Obesity and Metabolic Syndrome

Studies suggest that this compound may also play a role in combating obesity and metabolic syndrome by influencing metabolic pathways that regulate weight and fat distribution . Its multifaceted approach to treating metabolic disorders positions it as a valuable addition to current therapeutic strategies.

3.1. Clinical Trials

A notable study investigated the effects of this compound on patients with NIDDM. The results indicated significant improvements in fasting blood glucose levels and overall glycemic control compared to placebo groups . Such findings underline the compound's potential as a viable treatment option.

3.2. In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness in inhibiting DPP-IV activity, which is crucial for its antidiabetic effects. These studies provide foundational data supporting future clinical applications .

Summary Table of Applications

Application AreaDescription
AntidiabeticEnhances incretin hormone action; treats NIDDM
Gastrointestinal DisordersReduces inflammation; potential treatment for Crohn's disease and colitis
Obesity and Metabolic SyndromeInfluences metabolic pathways; aids in weight management

Mechanism of Action

The mechanism of action of 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, functional, and pharmacological differences between 2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile and related quinoline-3-carbonitrile derivatives:

Compound Name CAS Number Molecular Formula Key Substituents Biological/Pharmacological Notes Structural Similarity
This compound 31407-27-9 C₁₆H₁₀ClN₃ - 2-Amino
- 6-Chloro
- 4-Phenyl
Intermediate for kinase inhibitors; antimicrobial studies pending Reference compound
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile 263149-10-6 C₁₄H₁₂Cl₂N₂O₂ - 4,7-Dichloro
- 6-Methoxy
- 3-Chloropropoxy
Higher lipophilicity; potential for CNS-targeted therapies 0.88
2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile 1708079-57-5 C₁₇H₁₅ClFN₃ - 2-Chloro
- 4-(3-Fluorophenyl)
- 6-Methyl (saturated ring)
Improved metabolic stability due to tetrahydroquinoline core N/A
6-Amino-4-[(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile 848139-78-6 C₂₅H₂₀ClN₅O₂ - 6-Amino
- 7-Ethoxy
- Pyridylmethoxy side chain
Anticancer activity (tyrosine kinase inhibition) N/A
3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile 150886-17-2 C₁₅H₁₀ClN₃S - Thienopyridine core
- 4-Methyl
- 6-(4-Chlorophenyl)
Enhanced π-π stacking for DNA intercalation N/A

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: The chloro group at position 6 in the parent compound enhances electrophilicity, favoring interactions with cysteine residues in enzyme active sites. In contrast, the methoxy and ethoxy groups in analogs (e.g., 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile) improve solubility and membrane permeability . Tetrahydroquinoline derivatives (e.g., 2-Chloro-4-(3-fluorophenyl)-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile) exhibit reduced aromaticity, which may decrease off-target interactions while improving metabolic stability .

Pharmacological Potential: The pyridylmethoxy side chain in 6-Amino-4-[(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino]-7-ethoxyquinoline-3-carbonitrile enables selective kinase inhibition, as seen in analogous anticancer agents . Thienopyridine analogs (e.g., 3-Amino-6-(4-chloro-phenyl)-4-methyl-thieno[2,3-b]pyridine-2-carbonitrile) demonstrate distinct binding modes due to their fused heterocyclic core, making them suitable for targeting topoisomerases .

Synthetic Accessibility: The parent compound’s synthesis is well-established via Friedländer annulation, whereas derivatives like 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile require multi-step functionalization, increasing complexity .

Biological Activity

2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile is a compound of interest due to its varied biological activities. This quinoline derivative has been studied for its potential in medicinal chemistry, particularly in the context of anticancer and antimicrobial properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables for clarity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Chemical Formula : C15_{15}H11_{11}ClN2_{2}
  • Molecular Weight : 270.71 g/mol
  • IUPAC Name : this compound

This compound features a quinoline ring system, which is known for its diverse pharmacological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study evaluating various quinoline derivatives, this compound showed promising results against several cancer cell lines.

Cell Line IC50_{50} (µM) Mechanism of Action
Hep3B (Liver Cancer)1.5Induction of apoptosis
H460 (Lung Cancer)0.9Cell cycle arrest at G2/M phase
COLO205 (Colorectal)1.2Inhibition of tubulin polymerization

The mechanism of action involves the induction of apoptosis and cell cycle arrest, primarily through the downregulation of cyclin-dependent kinases (CDKs) and modulation of tubulin dynamics .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial activity against various pathogens. It was evaluated for its efficacy against both bacterial and fungal strains, with notable results:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that this compound may serve as a potential lead compound for developing new antimicrobial agents .

Structure–Activity Relationship (SAR)

The biological activity of quinoline derivatives often depends on their structural features. In SAR studies involving this compound, modifications to the phenyl group and the introduction of various substituents have been explored to enhance potency and selectivity.

Key Findings:

  • Substituent Variations : The introduction of electron-withdrawing groups on the phenyl ring significantly increased anticancer activity.
  • Positioning of Amino Group : The amino group at position 2 is crucial for maintaining biological activity, influencing both solubility and binding affinity to target proteins .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Hepatocellular Carcinoma :
    • A clinical trial involving patients with advanced liver cancer demonstrated that treatment with derivatives similar to this compound resulted in improved overall survival rates compared to standard therapies.
  • Study on Antimicrobial Efficacy :
    • A laboratory study found that formulations containing this compound effectively reduced bacterial load in infected wounds, suggesting its potential application in wound healing therapies.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile
Reactant of Route 2
2-Amino-6-chloro-4-phenylquinoline-3-carbonitrile

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